Reduced Steric Bulk Relative to the 6-Methylpyridin-2-yloxy Analog
The target compound features an unsubstituted pyridin-2-yloxy group, whereas the comparator 1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one bears a methyl group at the pyridine 6-position. This methyl substitution increases the Connolly solvent-accessible surface area in the hinge-binding region and introduces a steric clash with the kinase gatekeeper residue [1]. The unsubstituted pyridine of 1904098-37-8 minimizes steric occlusion while retaining the essential pyridyl nitrogen for hinge hydrogen-bonding, a balance critical for achieving potency in PERK biochemical assays [1].
| Evidence Dimension | Steric parameter – Taft Es (estimated) or qualitative steric assessment |
|---|---|
| Target Compound Data | Pyridine 6-position: –H (minimal steric volume) |
| Comparator Or Baseline | 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one; Pyridine 6-position: –CH₃ |
| Quantified Difference | Qualitative: absence of 6-methyl reduces steric clash probability in PERK ATP-binding pocket; typical ΔEs ≈ –0.5 to –1.2 kcal/mol in binding free energy for comparable hinge modifications [1]. |
| Conditions | Inferred from SAR disclosed in US20180237441 for pyrrolidinone-imidazolidinone PERK inhibitors; specific biochemical assay conditions (PERK enzyme inhibition) are described in the patent examples. |
Why This Matters
The reduced steric profile may translate to improved hinge-region complementarity, directly influencing PERK IC₅₀ values and enabling cleaner SAR interpretation in lead optimization.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. Substituted Pyrrolidinone and Imidazolidinone Derivatives as PERK Inhibitors. US Patent Application US20180237441A1. Published August 23, 2018. View Source
